

LDN193189 Tetrahydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 Tetrahydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits high affinity for BMP type I receptors, particularly Activin receptor-like kinase-2 (ALK2) and ALK3.[1] [2][3] This targeted inhibition modulates downstream signaling cascades, including both the canonical Smad and non-canonical p38 MAPK, Akt, and ERK pathways.[4][5][6] Its selectivity and potency make it a valuable tool for investigating BMP's role in various biological processes, from embryonic development and tissue homeostasis to diseases like fibrodysplasia ossificans progressiva and cancer.[4][5][7] This document provides a comprehensive overview of LDN193189, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Core Mechanism of Action

LDN193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors.[4] By binding to this domain, it prevents the transphosphorylation and subsequent activation of the receptor by BMP type II receptors upon ligand binding. This blockade is the initial step in halting the downstream signal transduction.

The primary targets of LDN193189 are the BMP type I receptors ALK1, ALK2, ALK3, and ALK6. [8][9] Inhibition of these receptors prevents the phosphorylation of the key intracellular



effectors, Smad1, Smad5, and Smad8.[3][10] Consequently, the formation of the Smad1/5/8-Smad4 complex and its translocation to the nucleus to regulate target gene expression are blocked.

Beyond the canonical Smad pathway, LDN193189 also affects non-Smad signaling pathways that are activated by BMPs.[4][5][6] Studies have demonstrated that LDN193189 can inhibit the BMP-induced phosphorylation of p38 MAPK, Akt, and ERK1/2 in a dose-dependent manner.[1] [4]

Quantitative Inhibitory Activity

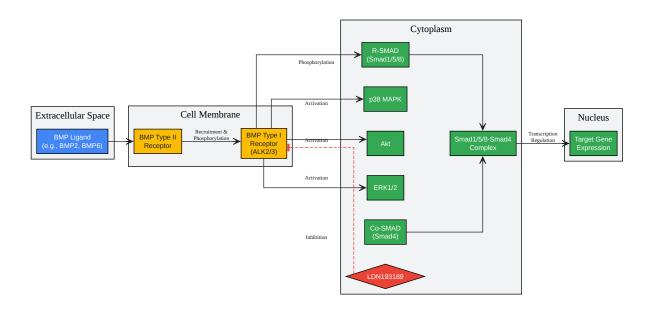
The inhibitory potency of LDN193189 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for BMP type I receptors over other TGF-β superfamily receptors.

Target Receptor	Assay Type	IC50 Value (nM)	Reference
ALK1	Kinase Assay	0.8	[7][8]
ALK2	Kinase Assay	0.8	[7][8]
ALK3	Kinase Assay	5.3	[7][8]
ALK6	Kinase Assay	16.7	[7][8]
ALK2	Transcriptional Activity (C2C12 cells)	5	[1][2][3][11]
ALK3	Transcriptional Activity (C2C12 cells)	30	[1][2][3][11]
ALK4	Kinase Assay	101	[8]
ALK5	Kinase Assay	>500	[3]
ALK7	Kinase Assay	>500	[3]
ActRIIA	Kinase Assay	210	[8]
BMP4-mediated Smad1/5/8 activation	Cell-based Assay	5	[8][12]



Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of LDN193189 within the BMP signaling cascade.



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Caption: Mechanism of LDN193189 in the BMP signaling pathway.

Experimental Protocols Cell Culture and Treatment for Phosphorylation Analysis

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This protocol is adapted from studies using the C2C12 murine myoblast cell line, a common model for studying BMP signaling.[4]

Materials:

- C2C12 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin
- Recombinant BMP2 ligand
- LDN193189 Tetrahydrochloride
- DMSO (Dimethyl sulfoxide)
- · Cell lysis buffer
- · Phosphatase and protease inhibitors

Procedure:

- Cell Seeding: Plate C2C12 cells in appropriate culture plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with DMEM containing 0.5% FBS for at least 4 hours.
- Inhibitor Pre-treatment: Prepare a stock solution of LDN193189 in DMSO.[13] Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 μM). Pre-treat the cells with the LDN193189-containing medium or a vehicle control (DMSO) for 30 minutes.[4]
- BMP Stimulation: Add recombinant BMP2 to the culture medium to a final concentration of 5 nM.[4]

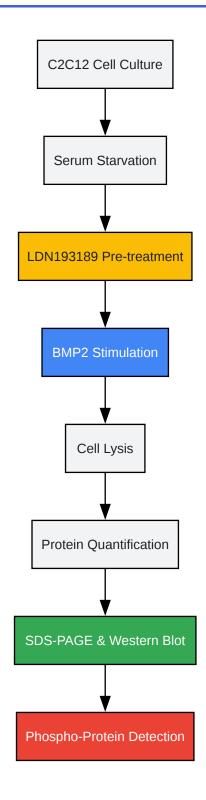
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- Incubation: Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C.
- Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.
- Protein Quantification and Analysis: Determine the protein concentration of the lysates.
 Analyze the phosphorylation status of Smad1/5/8, p38, Akt, and ERK1/2 by Western blotting using phospho-specific antibodies.





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Caption: Workflow for analyzing protein phosphorylation.

Alkaline Phosphatase Activity Assay

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This assay measures the osteogenic differentiation of C2C12 cells in response to BMP signaling, which is inhibited by LDN193189.[8][12]

Materials:

- C2C12 cells
- DMEM with 2% FBS
- BMP ligands (e.g., BMP4)
- LDN193189 Tetrahydrochloride
- 96-well plates
- Tris-buffered saline with 1% Triton X-100
- p-nitrophenylphosphate (pNPP) reagent

Procedure:

- Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.[8][12]
- Treatment: Treat the cells in quadruplicate with BMP ligands and various concentrations of LDN193189 or a vehicle control.
- Culture: Culture the cells for 6 days.[8][12]
- Cell Lysis: After 6 days, collect the cells in 50 μL of Tris-buffered saline with 1% Triton X-100.
 [8][12]
- Enzyme Reaction: Add the cell lysates to a new 96-well plate containing pNPP reagent.
- Measurement: Incubate for 1 hour and measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[8][12]



Viability Assay (Optional): In parallel wells, measure cell viability using a suitable assay (e.g.,
 Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[8]

In Vivo Applications

LDN193189 has been utilized in various animal models to study the effects of BMP inhibition. For example, in mouse models of fibrodysplasia ossificans progressiva, LDN193189 has been shown to reduce ectopic ossification.[5] In tumor-bearing mice, it has been observed to attenuate tumor growth and reduce bone formation within the tumors.[8] Administration is typically via intraperitoneal (i.p.) injection.[8]

Solubility and Storage

LDN193189 Tetrahydrochloride is soluble in water and DMSO.[13][14] For long-term storage, it is recommended to store the solid powder at -20°C, protected from light.[5][13] Stock solutions in DMSO can also be stored at -20°C and are reported to be stable for several months.[1][13]

Conclusion

LDN193189 Tetrahydrochloride is a highly potent and selective inhibitor of BMP type I receptors, making it an indispensable tool for research in developmental biology, disease pathology, and drug discovery. Its ability to block both Smad and non-Smad signaling pathways provides a powerful means to dissect the complex roles of BMP signaling in cellular processes. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs.

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